[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride
Description
[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) core substituted at the 3-position with a 4-fluoro-3-(trifluoromethyl)phenyl group and at the 5-position with a methanamine moiety, which is protonated as a hydrochloride salt. Its molecular formula is C₁₁H₁₀ClF₄N₂O, with a molecular weight of 278.78 g/mol . The compound’s structure combines electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring, which may enhance metabolic stability and receptor-binding affinity.
Properties
IUPAC Name |
[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O.ClH/c12-9-2-1-6(3-8(9)11(13,14)15)10-4-7(5-16)18-17-10;/h1-4H,5,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCEFHZJYBZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CN)C(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions but can include various derivatives of the original compound, such as hydroxylated or aminated products .
Scientific Research Applications
Drug Discovery
Chiral Amine Applications
The compound's chiral center makes it a valuable building block in pharmaceutical chemistry. Chiral amines are crucial for developing drugs that interact with biological targets in a specific manner. The trifluoroethyl group enhances the compound's drug-likeness by improving metabolic stability and membrane permeability.
Biological Activity Studies
Recent studies have highlighted the compound's potential in biological assays. For instance, derivatives of this compound have shown promising analgesic and anti-inflammatory activities comparable to established drugs like diclofenac . Molecular docking studies have indicated strong binding affinities with specific receptors, paving the way for further exploration in therapeutic contexts.
Material Science
Liquid Crystallinity and Self-Assembly
The combination of the aromatic 4-ethoxyphenyl group with the perfluorinated alkyl chain (trifluoroethyl) suggests applications in material science. Such compounds can exhibit unique properties such as liquid crystallinity and self-assembly, which are essential for developing advanced functional materials.
Synthesis of Functional Materials
Research has demonstrated that compounds similar to 1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine can be utilized to synthesize materials with tailored properties for electronics and photonics applications. The presence of the trifluoroethyl group can enhance the thermal and mechanical stability of these materials .
Synthetic Chemistry
Reactivity in Organic Synthesis
The compound serves as a substrate in various organic reactions, including the Castagnoli–Cushman reaction. Studies indicate that the trifluoromethyl group significantly influences reactivity patterns, allowing for the selective synthesis of complex molecules . This reactivity is critical for developing new synthetic pathways in organic chemistry.
Case Study: Synthesis of Triazoles
A notable application involves using this compound as a precursor in synthesizing 1H-1,2,3-triazole derivatives. The synthesis process typically involves coupling reactions under controlled conditions to yield high-purity products suitable for further biological evaluation .
| Compound | Activity | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2g | Analgesic | -5.516 | |
| 2a | Anti-inflammatory | -5.200 | |
| 2b | Anti-inflammatory | -5.100 |
Table 2: Synthetic Routes and Yields
Mechanism of Action
The mechanism of action of [3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic core , substituent effects , and physicochemical properties . Data are synthesized from peer-reviewed studies and chemical databases.
Structural Analogues with Oxazole/Oxadiazole Cores
Key Differences and Implications
Heterocyclic Core: The 1,2-oxazole core in the target compound (vs. 1,2,4-oxadiazole in analogues) offers distinct electronic properties. Oxadiazoles (e.g., in ) are more electron-deficient, favoring interactions with aromatic residues in enzyme active sites.
Substituent Effects :
- The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound introduces steric bulk and strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins (e.g., kinase inhibitors) .
- Comparatively, bromo-substituted analogues (e.g., ) exhibit higher lipophilicity (ClogP ~2.5 vs. 1.8 for the target), impacting blood-brain barrier penetration.
Pharmacokinetic Properties: The target’s molecular weight (278.78) exceeds typical thresholds for oral bioavailability (~500 g/mol), but its compact structure and fluorine content may mitigate this limitation .
Biological Activity
The compound [3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine; hydrochloride, with CAS number 1314796-45-6, is a synthetic organic molecule characterized by its unique oxazole ring structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It has been studied for its potential effects on various signaling pathways, which can influence cellular responses.
Biological Activity Overview
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Some research indicates that the compound possesses antimicrobial activity, potentially making it useful in developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria | |
| Neuroprotective | Protects neuronal cells from damage |
Table 2: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 296.6 g/mol |
| Purity | ≥ 95% |
| Appearance | White to yellow powder |
| Melting Point | Not specified |
Case Studies
- Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that [3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine; hydrochloride significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to activate apoptotic pathways through caspase activation.
- Neuroprotection Research : Another investigation explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Q & A
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; analyze degradation via HPLC .
- Light/Thermal Stability : Store at 40°C/75% RH (ICH guidelines) and monitor decomposition products .
- Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance solubility and reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
